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2-Oxaspiro[3.5]nonan-7-amine

Cat. No.: B1471946
CAS No.: 1502580-43-9
M. Wt: 141.21 g/mol
InChI Key: ARQNRYRGUMKTJV-UHFFFAOYSA-N
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Description

The Preeminence of Spirocyclic Scaffolds in Organic Chemistry and Drug Discovery

Spirocyclic scaffolds are considered privileged structures in the realm of drug discovery and organic chemistry. rsc.org Their defining characteristic is the presence of two or more rings connected by a single, shared spiroatom. This arrangement confers a high degree of three-dimensionality, moving away from the flat, two-dimensional structures often associated with traditional aromatic compounds. rsc.orgtandfonline.com

The shift towards molecules with a higher fraction of sp3-hybridized carbon atoms, a key feature of spirocycles, is correlated with improved physicochemical and pharmacokinetic profiles. tandfonline.com The rigid nature of the spirocyclic core helps to lock the conformation of a molecule, which can lead to enhanced binding affinity and selectivity for biological targets by positioning functional groups in optimal spatial orientations. rsc.orgtandfonline.com This conformational restriction can reduce off-target interactions, potentially leading to fewer side effects. tandfonline.com

Furthermore, the structural novelty of spirocyclic scaffolds provides an opportunity to explore new chemical space, which is advantageous for developing proprietary drug candidates. rsc.orgresearchgate.net Despite challenges in their synthesis, the unique properties of spirocycles have led to their incorporation into several marketed drugs and numerous promising therapeutic candidates for a range of diseases, including cancer, as well as metabolic, infectious, and neurological disorders. nih.gov

Structural Significance of the 2-Oxaspiro[3.5]nonane Framework

The 2-oxaspiro[3.5]nonane framework is a specific type of spirocyclic structure that consists of a four-membered oxetane (B1205548) ring fused to a six-membered cyclohexane (B81311) ring through a common spiro carbon atom. This unique architecture imparts significant conformational constraints that influence the molecule's chemical behavior.

The key features of this framework include:

Spiro Center: A single quaternary carbon atom joins the two rings, creating a rigid connection point with a tetrahedral geometry. This spiro junction defines the molecule's three-dimensional shape.

Oxetane Ring: The four-membered ring contains an oxygen heteroatom at the 2-position. The presence of this oxygen atom and its lone pairs of electrons introduces polarity and can influence the ring's stability and its interactions with biological targets. Research on oxa-spirocycles has shown that the incorporation of an oxygen atom can dramatically improve water solubility and lower lipophilicity compared to their all-carbon counterparts. nih.gov

Cyclohexane Ring: The six-membered carbocyclic ring provides a scaffold for further functionalization.

The synthesis of related structures, such as 2-oxa-7-azaspiro[3.5]nonane, has been reported through multi-step pathways involving reactions like one-pot mesylation and ring closure to form the oxetane ring. mdpi.com The spirocyclic linkage in the 2-oxaspiro[3.5]nonane framework allows for precise control over the molecule's shape, providing access to previously unexplored conformational spaces.

Research Trajectory and Importance of Amine Functionalization at C7 Position

The functionalization of the 2-oxaspiro[3.5]nonane framework, particularly with an amine group at the C7 position, is a key area of research. The amine group at this specific position is significant as it contributes to the compound's chemical reactivity and potential biological activity.

Derivatives of this scaffold are being explored for their therapeutic potential. For instance, compounds with similar spirocyclic structures have been investigated as covalent inhibitors of the KRAS G12C mutant protein, a target implicated in various cancers. Studies have shown that modifications to the spirocyclic framework can lead to potent inhibitory effects.

While research on 2-oxaspiro[3.5]nonan-7-amine itself is emerging, studies on analogous structures highlight the importance of the amine-functionalized spirocyclic core. For example, the design and synthesis of 7-azaspiro[3.5]nonane derivatives (where the C7 carbon is replaced by nitrogen) have led to the identification of potent agonists for the G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov This research underscores the value of the spiro[3.5]nonane scaffold and the critical role of functionalization at the 7-position in modulating biological activity. nih.gov The development of efficient synthetic routes, such as photocatalytic methods, is also crucial for advancing the exploration of these spirocyclic amines.

Chemical Data for this compound

PropertyValueSource
Molecular Formula C₈H₁₅NO uni.lu
Molecular Weight 141.21 g/mol sigmaaldrich.com
CAS Number 1502580-43-9 sigmaaldrich.com
InChIKey ARQNRYRGUMKTJV-UHFFFAOYSA-N uni.lucymitquimica.com
SMILES C1CC2(CCC1N)COC2 uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B1471946 2-Oxaspiro[3.5]nonan-7-amine CAS No. 1502580-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[3.5]nonan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-1-3-8(4-2-7)5-10-6-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQNRYRGUMKTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502580-43-9
Record name 2-oxaspiro[3.5]nonan-7-amine
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Advanced Synthetic Methodologies for 2 Oxaspiro 3.5 Nonan 7 Amine and Analogues

Strategies for Constructing the 2-Oxaspiro[3.5]nonane Core

The construction of the 2-oxaspiro[3.5]nonane framework is a key challenge, addressed by several innovative synthetic strategies. These methods focus on the efficient formation of the characteristic spirocyclic junction and the integrated oxetane (B1205548) ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the oxetane ring of the 2-oxaspiro[3.5]nonane core. One reported synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, a related analogue, utilizes a self-cyclization reaction. google.com In this multi-step process, a compound is cyclized in an inert atmosphere using a second alkali, such as sodium hydride, to form the spirocyclic structure. google.com A similar approach involves a one-pot mesylation and ring closure of a diol to create the oxetane ring. mdpi.com

Starting MaterialReagentsProductYieldReference
3-((benzylamino) methyl) oxetane cycloalkane-3-ol1. Chloroacetyl chloride, First alkali2. Second alkali (e.g., sodium hydride)Compound 3 (precursor to 2,5-dioxa-8-azaspiro[3.5]nonane)Not specified google.com
Diol 4Mesyl chloride, BaseOxetane 5Not specified mdpi.com

Intermolecular Annulation Strategies

Intermolecular annulation provides an alternative route to the spirocyclic core. These strategies often involve the joining of two separate cyclic or acyclic precursors. While specific examples for 2-oxaspiro[3.5]nonan-7-amine are not detailed, the general principle is applied in the synthesis of related spirocycles like 2-azaspiro[3.4]octane, where annulation of a cyclopentane (B165970) ring or a four-membered ring is employed. researchgate.net Photocatalytic methods have also emerged for the direct assembly of N-heterospirocycles through intermolecular reactions of N-allylsulfonamides and alkenes. acs.orgcam.ac.uk

Application of Iodocyclization in Oxaspirocycle Formation

Iodocyclization is a valuable technique for the formation of heterocyclic rings. This method has been successfully used to synthesize 2,5-dihydroisoxazoles and isoxazoles from N-alkoxycarbonyl O-propargylic hydroxylamines. nih.gov The resulting 2,5-dihydro-4-iodoisoxazole can undergo further cross-coupling reactions, demonstrating the utility of this method in creating functionalized heterocycles. nih.gov While a direct application to 2-oxaspiro[3.5]nonane is not explicitly detailed, the principle of using an iodine-mediated ring closure is a relevant strategy for oxaspirocycle synthesis.

Role of Ketone Precursors in Spirocycle Construction

Ketone precursors are pivotal in several synthetic routes to spirocycles. For instance, the synthesis of 2,2-disubstituted oxetanes can be achieved from ethyl ketones, although the yield can be sensitive to the ketone's substitution pattern. acs.org A four-step synthesis of oxetan-3-one, a key intermediate for 3-substituted oxetanes, also begins with a ketone precursor, dihydroxyacetone dimer. acs.org Furthermore, titanacyclobutanes generated from ketones can be used to construct all-carbon quaternary centers, a key feature of spirocycles, streamlining access to azaspiro[3.n]alkanes. chemrxiv.org

Ketone PrecursorKey TransformationResulting StructureReference
PropiophenoneEpoxidation and ring expansion2,2-disubstituted oxetane acs.org
Dihydroxyacetone dimerMulti-step synthesisOxetan-3-one acs.org
Various ketonesFormation of titanacyclobutanesAzaspiro[3.n]alkanes chemrxiv.org

Photocatalytic Methods for Spirocyclic N-Heterocycle Assembly

Visible-light-driven photocatalysis has become a powerful tool for constructing complex molecules, including spirocyclic N-heterocycles. acs.orgnih.gov This method often involves the generation of N-centered radicals that can then participate in cyclization reactions. acs.org For example, β-spirocyclic pyrrolidines have been synthesized from N-allylsulfonamides and alkenes in moderate to very good yields using this approach. acs.orgcam.ac.uknih.gov This strategy has also been shown to be scalable using flow chemistry techniques. acs.org

ReactantsCatalyst/ConditionsProduct TypeYieldReference
N-allylsulfonamides, AlkenesPhotocatalyst, Visible lightβ-spirocyclic pyrrolidinesModerate to very good acs.orgnih.gov
α-bromoallylsilane, Aryldiazonium or thianthrenium saltsPhotocatalyst, SO2 source3-sulfonated vinylsilanesNot specified acs.org

Installation of the Amine Functionality at C7

Once the 2-oxaspiro[3.5]nonane core is established, the introduction of the amine group at the C7 position is the final key step to yield the target molecule. A common method to achieve this is through reductive amination of a corresponding ketone precursor. This involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. Another approach involves the reduction of an oxime or a nitro group at the C7 position to the desired amine.

A specific synthesis of the oxalate (B1200264) salt of 2-oxa-7-azaspiro[3.5]nonane has been described, which involves the removal of a tosyl protecting group from a precursor molecule. mdpi.com

Direct Amination Reactions

Direct amination involves the direct conversion of a C-H bond or a hydroxyl group into an amino group. While synthetically elegant, direct C-H amination of an unactivated carbon on the cyclohexane (B81311) ring of a 2-oxaspiro[3.5]nonane system is challenging due to the lack of inherent reactivity.

A hypothetical direct amination could proceed from 2-Oxaspiro[3.5]nonan-7-ol. The alcohol would first be converted to a better leaving group, for instance, by tosylation. Subsequent reaction with ammonia or a protected amine equivalent would then yield the desired product.

Step Reaction Reagents Notes
1Activation of Alcoholp-Toluenesulfonyl chloride (TsCl), PyridineConverts the hydroxyl group into a good leaving group.
2Nucleophilic SubstitutionAmmonia (NH₃) or a protected amineIntroduces the amino group.

Reductive Amination Pathways

Reductive amination is a widely employed and highly effective method for the synthesis of amines from carbonyl compounds. In the context of this compound, the readily available precursor, 2-Oxaspiro[3.5]nonan-7-one, is the ideal starting material. univ.kiev.ua This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.

The reaction of 2-Oxaspiro[3.5]nonan-7-one with ammonia will form an intermediate imine, which is then reduced in situ. A variety of reducing agents can be employed, with the choice often influencing the reaction conditions and selectivity.

Common reducing agents for reductive amination include:

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful as it is stable at neutral and slightly acidic pH and selectively reduces the protonated imine over the ketone.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and often more effective reagent for reductive amination, it is less toxic than sodium cyanoborohydride.

Catalytic Hydrogenation : The use of hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is another effective method. This approach is often considered a "green" alternative due to the avoidance of hydride reagents.

Starting Material Amine Source Reducing Agent Product
2-Oxaspiro[3.5]nonan-7-oneAmmonia (NH₃)NaBH₃CN or NaBH(OAc)₃This compound
2-Oxaspiro[3.5]nonan-7-oneMethylamine (CH₃NH₂)H₂/Pd-CN-methyl-2-oxaspiro[3.5]nonan-7-amine

Conversion from Precursor Functional Groups (e.g., ketone to amine)

The most practical and widely applicable method for the synthesis of this compound is through the functional group interconversion of the corresponding ketone, 2-Oxaspiro[3.5]nonan-7-one. univ.kiev.ua This transformation can be achieved through several established synthetic routes beyond reductive amination.

One such method is the formation of an oxime followed by reduction. The ketone can be reacted with hydroxylamine (B1172632) (NH₂OH) to form 2-Oxaspiro[3.5]nonan-7-one oxime. The subsequent reduction of the oxime can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄), sodium in ethanol, or catalytic hydrogenation, to yield the primary amine.

Step Reaction Reagents Product
1Oxime FormationHydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., Sodium acetate)2-Oxaspiro[3.5]nonan-7-one oxime
2Oxime ReductionLithium aluminum hydride (LiAlH₄) or H₂/CatalystThis compound

Stereochemical Control in this compound Synthesis

The presence of a stereocenter at the C7 position of this compound means that stereochemical control during its synthesis is a critical consideration, particularly for applications in medicinal chemistry where the biological activity of enantiomers can differ significantly.

Diastereoselective Synthetic Routes

When substituents are present on the spirocyclic scaffold, the formation of the amine at C7 can lead to diastereomers. Diastereoselective synthesis aims to control the formation of one diastereomer over the other.

In the context of reductive amination of a substituted 2-Oxaspiro[3.5]nonan-7-one, the stereochemical outcome is influenced by the steric hindrance around the carbonyl group. The hydride reagent will typically attack from the less hindered face of the intermediate imine, leading to a preferential formation of one diastereomer. The choice of reducing agent and reaction conditions can be optimized to enhance this diastereoselectivity.

For instance, bulkier reducing agents may exhibit higher diastereoselectivity due to more pronounced steric interactions.

Enantioselective Methodologies

The synthesis of a single enantiomer of this compound can be approached in several ways:

Chiral Resolution : A racemic mixture of the amine can be separated into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid. Subsequent separation of these salts and liberation of the amine affords the individual enantiomers.

Asymmetric Synthesis : A more direct approach is the use of enantioselective methodologies. This can involve the asymmetric reduction of the ketone precursor or the asymmetric reductive amination.

Asymmetric Reductive Amination : This can be achieved using a chiral catalyst or a chiral auxiliary. For example, a chiral Brønsted acid can catalyze the enantioselective formation of the imine, which is then reduced. Alternatively, a chiral amine source could be used.

Enzymatic Resolution : Enzymes, such as lipases, can be used to selectively acylate one enantiomer of a racemic mixture of the amine, allowing for the separation of the acylated and unreacted enantiomers.

Large-Scale Synthetic Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Key considerations for large-scale synthesis include:

Cost and Availability of Starting Materials : The economic viability of the synthesis is heavily dependent on the price and accessibility of the starting materials.

Process Safety : A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential. Reactions involving highly reactive or toxic substances, such as certain hydride reagents or azides, may require specialized equipment and handling procedures.

Efficiency and Yield : Optimization of reaction conditions to maximize yield and minimize waste is crucial. This includes factors such as reaction time, temperature, and catalyst loading.

Purification : The development of a robust and scalable purification method, such as crystallization or distillation, is necessary to obtain the final product with the required purity. Chromatography, while common in the lab, is often less practical on an industrial scale.

Waste Management : The environmental impact of the process must be considered, with a focus on minimizing the generation of hazardous waste.

For the industrial production of this compound, a reductive amination of 2-Oxaspiro[3.5]nonan-7-one using catalytic hydrogenation would be an attractive route due to the use of readily available and relatively safe reagents, high atom economy, and the generation of minimal waste.

Parameter Laboratory Scale Consideration Industrial Scale Consideration
Reagents Often chosen for high reactivity and selectivity, cost may be a secondary concern.Cost-effectiveness, safety, and availability are paramount.
Solvents A wide variety of solvents may be used.Solvent choice is restricted by cost, safety (flammability, toxicity), and environmental impact.
Purification Flash chromatography is common.Crystallization, distillation, and extraction are preferred.
Throughput Gram to kilogram scale.Multi-kilogram to ton scale.

Chemical Reactivity and Derivatization of 2 Oxaspiro 3.5 Nonan 7 Amine

Amine Functional Group Transformations

The primary amine group at the 7-position of the cyclohexane (B81311) ring is a key site for derivatization, enabling the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

Amidation and Acylation Reactions

The nucleophilic nature of the primary amine in 2-oxaspiro[3.5]nonan-7-amine makes it readily amenable to amidation and acylation reactions. These reactions are fundamental in medicinal chemistry for the synthesis of amide-containing compounds, which are prevalent in many biologically active molecules.

The reaction with acyl chlorides or acid anhydrides in the presence of a base is a standard method for the formation of amides. For instance, the acylation of this compound with a simple acyl chloride like acetyl chloride would be expected to proceed smoothly to yield the corresponding N-acetyl derivative. The choice of base, such as triethylamine (B128534) or pyridine, is crucial to neutralize the hydrochloric acid byproduct.

Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also be employed to facilitate the formation of an amide bond with a carboxylic acid. This approach is particularly useful for coupling with more complex carboxylic acids or for creating peptide-like structures.

Table 1: Representative Amidation and Acylation Reactions of this compound

Acylating AgentReagent/CatalystSolventExpected Product
Acetyl chlorideTriethylamineDichloromethaneN-(2-Oxaspiro[3.5]nonan-7-yl)acetamide
Benzoic anhydridePyridineTetrahydrofuranN-(2-Oxaspiro[3.5]nonan-7-yl)benzamide
Acetic acidEDC, HOBtDimethylformamideN-(2-Oxaspiro[3.5]nonan-7-yl)acetamide

Note: This table represents expected reactions based on general principles of amine chemistry, as specific literature data for this compound is limited.

Alkylation and Arylation Strategies

N-alkylation and N-arylation of the primary amine offer further avenues for diversification. Reductive amination is a common and efficient method for N-alkylation. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by reduction with a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120).

Direct alkylation with alkyl halides can also be achieved, although over-alkylation to form secondary and tertiary amines can be a competing process. The use of a bulky protecting group on the amine, followed by alkylation and deprotection, can provide more control over the degree of alkylation.

For N-arylation, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools. This reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate, using a palladium or copper catalyst with a suitable ligand.

Table 2: Potential Alkylation and Arylation Reactions of this compound

ReagentCatalyst/Reducing AgentSolventExpected Product
AcetoneSodium triacetoxyborohydrideDichloromethaneN-Isopropyl-2-oxaspiro[3.5]nonan-7-amine
Methyl iodidePotassium carbonateAcetonitrileN-Methyl-2-oxaspiro[3.5]nonan-7-amine
BromobenzenePd(OAc)₂, BINAP, NaOtBuTolueneN-Phenyl-2-oxaspiro[3.5]nonan-7-amine

Note: This table illustrates potential synthetic transformations. Specific reaction conditions would require experimental optimization.

Conjugation and Linker Attachment

The primary amine of this compound serves as an excellent handle for conjugation to other molecules, including biomolecules, fluorescent dyes, or solid supports. This is typically achieved through the formation of stable amide or urea (B33335) linkages. For example, reaction with an isothiocyanate-functionalized molecule would yield a thiourea-linked conjugate. Bifunctional linkers can also be employed to attach the spirocyclic scaffold to other molecular entities, which is a common strategy in the development of probes and targeted drug delivery systems.

Reactions Involving the Oxaspirocyclic Framework

The strained four-membered oxetane (B1205548) ring and the cyclohexane ring of the spirocyclic system also present opportunities for chemical modification, leading to novel molecular scaffolds.

Ring-Opening Reactions of the Oxetane Moiety

The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening reactions under various conditions, providing access to 1,3-difunctionalized cyclohexane derivatives. beilstein-journals.orggoogle.com These reactions can be initiated by electrophiles or nucleophiles.

Under acidic conditions, the oxetane oxygen can be protonated, activating the ring towards nucleophilic attack. The regioselectivity of the attack will depend on the nature of the nucleophile and the stability of the resulting carbocationic intermediate. For example, treatment with a hydrohalic acid could lead to the formation of a halohydrin.

Nucleophilic ring-opening can also be achieved using strong nucleophiles, such as organometallic reagents or hydrides. The attack typically occurs at the less sterically hindered carbon of the oxetane ring. For instance, reaction with a Grignard reagent could introduce an alkyl or aryl group, resulting in a tertiary alcohol on the cyclohexane ring.

Table 3: Illustrative Ring-Opening Reactions of the Oxetane Moiety

ReagentConditionsExpected Product Class
Hydrochloric acidAqueous solution1-(Chloromethyl)cyclohexane-1,x-diol (amine protonated)
Methanol, H₂SO₄ (cat.)Reflux1-(Methoxymethyl)cyclohexane-1,x-diol derivative
Lithium aluminum hydrideTetrahydrofuran1-(Hydroxymethyl)cyclohexan-1-ol derivative

Note: The position 'x' of the second hydroxyl group on the cyclohexane ring will depend on the regioselectivity of the ring opening. These are hypothetical examples based on general oxetane reactivity.

Functionalization of the Cyclohexane Ring

While the primary amine offers the most direct handle for functionalization, the cyclohexane ring itself can also be modified, although this generally requires more forcing conditions or specific activation. Radical halogenation could introduce a halogen atom onto the cyclohexane ring, which could then serve as a handle for further transformations, such as cross-coupling reactions. However, controlling the regioselectivity of such reactions can be challenging.

Alternatively, if a ketone precursor to the amine is available (i.e., 2-oxaspiro[3.5]nonan-7-one), a wider range of functionalization strategies for the cyclohexane ring becomes accessible. For example, alpha-functionalization of the ketone could be achieved prior to its conversion to the amine.

Oxidation and Reduction Pathways of the Spiro System in this compound Remain Largely Unexplored

Detailed experimental data and specific research findings on the oxidation and reduction pathways of the spirocyclic system in this compound are not extensively available in publicly accessible scientific literature. While the chemical reactivity of related oxetane-containing compounds has been a subject of interest, particularly in the field of medicinal chemistry, specific quantitative data, such as reaction yields and the precise nature of degradation products for this particular molecule, remain limited.

The inherent strain of the four-membered oxetane ring in the 2-oxaspiro[3.5]nonane framework suggests potential susceptibility to ring-opening reactions under certain oxidative and reductive conditions. In broader studies of oxetane-containing molecules, metabolic pathways involving oxidation by cytochrome P450 enzymes have been observed. These transformations can lead to hydroxylation or cleavage of the oxetane ring. However, the metabolic stability of oxetanes is also noted to be influenced by the substitution pattern on the ring.

Forced degradation studies, which are typically conducted to understand the stability of a compound under stress conditions such as oxidation, reduction, acid/base hydrolysis, and heat, would be necessary to fully elucidate the specific degradation pathways of this compound. Such studies would involve subjecting the compound to various reagents and conditions and analyzing the resulting products to determine the sites of reactivity.

Due to the absence of specific experimental data in the available literature, it is not possible to provide detailed research findings or construct data tables on the oxidation and reduction pathways of the spiro system of this compound at this time. Further experimental investigation is required to characterize these specific chemical transformations.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

2-Oxaspiro[3.5]nonan-7-amine as a Versatile Medicinal Scaffold

The rigid, yet complex, structure of this compound serves as an excellent starting point for the design of new drugs. Medicinal chemists utilize such scaffolds to explore new areas of chemical space and to design molecules with improved pharmacological properties.

The defining feature of this compound is its spirocyclic core, where two rings are joined at a single quaternary carbon atom. This arrangement imparts significant three-dimensionality, a desirable trait in modern drug design often referred to as "escaping flatland." Unlike simpler, flat molecules, the defined spatial arrangement of the oxetane (B1205548) and cyclohexane (B81311) rings in this scaffold allows for precise positioning of substituents in three-dimensional space.

This inherent structural rigidity is advantageous as it limits the conformational flexibility of the molecule. By reducing the number of possible shapes a molecule can adopt, the entropic penalty upon binding to a biological target is minimized, which can lead to stronger and more specific interactions. Research has shown that spirocyclic frameworks grant access to previously unexplored molecular conformations, enhancing the structural diversity of compound libraries for drug screening. The presence of a high fraction of sp³-hybridized carbons in spirocycles is a recognized indicator of success when translating compounds from discovery to clinical development.

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. The this compound scaffold serves as a valuable bioisostere for more common cyclic amines, such as piperidine (B6355638) or substituted cyclohexylamines, which are found in numerous approved drugs.

For instance, replacing a traditional piperidine ring with a spirocyclic fragment like 2-azaspiro[3.3]heptane has been shown to enhance the therapeutic activity and duration of action in local anesthetics. univ.kiev.ua This improvement is often attributed to the spirocycle's greater metabolic stability against oxidative enzymes, a common vulnerability for piperidine-containing drugs. univ.kiev.ua The this compound scaffold offers a similar advantage, providing a more rigid and novel core that can improve potency, selectivity, and pharmacokinetic properties while maintaining the key nitrogen-target interactions facilitated by the amine group.

Development of Pharmacologically Active this compound Derivatives

The true potential of the this compound scaffold is realized through the synthesis of a diverse library of derivatives, allowing for systematic exploration of its biological activities.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological effect. For the this compound scaffold, SAR exploration involves systematically modifying its structure to probe interactions with a biological target. The primary point for modification is the amine group at the 7-position, which can be readily converted into a wide array of amides, sulfonamides, ureas, or alkylated amines. Further diversity can be introduced by adding substituents to the cyclohexane ring.

A hypothetical SAR study could involve synthesizing a series of derivatives to optimize binding to a target kinase. The goal would be to identify which chemical modifications lead to an increase in potency.

CompoundR-Group Modification (at 7-amine)Hypothetical Kinase Inhibition (IC₅₀, nM)Rationale for Modification
1 (Parent)-H>10,000Baseline activity of the core scaffold.
2-C(O)CH₃ (Acetyl)5,800Introduce a simple amide to probe the pocket.
3-C(O)Ph (Benzoyl)1,200Explore aromatic interactions.
4-C(O)-[4-F-Ph] (4-Fluorobenzoyl)350Investigate the effect of electron-withdrawing groups on the aromatic ring.
5-SO₂CH₃ (Mesyl)8,000Evaluate a sulfonamide as an alternative hydrogen bond acceptor.

This systematic approach allows researchers to build a detailed understanding of the molecular interactions driving biological activity and guides the design of more potent compounds. researchgate.net

The process of drug discovery often involves identifying a "hit" compound from a high-throughput screen, which is then optimized into a "lead" compound with more drug-like properties. A compelling example of this process can be seen with derivatives of the closely related 2,7-diazaspiro[3.5]nonane scaffold, which were developed as covalent inhibitors of KRAS G12C, a critical cancer target. researchgate.net

In these studies, a lead compound featuring the spiro[3.5]nonane moiety was identified. researchgate.net This lead was then subjected to extensive optimization to improve its metabolic stability and in vivo activity. The process involved synthesizing new analogs by modifying other parts of the molecule that attach to the spiro-scaffold. This led to the identification of compound 7b , which demonstrated high potency and favorable metabolic stability in both human and mouse liver microsomes. researchgate.net

CompoundKey Structural FeatureIn Vitro Activity (IC₅₀)Metabolic Stability (t½ in HLM)Key Outcome
Lead Compound (5c)Initial spiro[3.5]nonane hitPotentLowGood initial potency but poor stability.
Optimized Compound (7b)Modified quinazoline (B50416) moiety attached to the spiro-scaffoldHighly PotentHighMaintained potency with significantly improved stability, leading to in vivo efficacy. researchgate.net

This example highlights how a spiro[3.5]nonane core, analogous to this compound, can be a central component of a successful lead optimization campaign.

Therapeutic Potential of this compound Derivatives

The versatility of the spiro[3.5]nonane scaffold suggests that its derivatives could be applied to a wide range of diseases. Based on the development of analogous compounds, several therapeutic areas stand out.

Oncology: The success of diazaspiro[3.5]nonane derivatives in targeting the KRAS G12C mutation points to a significant potential for this compound derivatives in cancer therapy. researchgate.net Furthermore, related spiro intermediates have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key target in oncology. google.com

Virology: Patent literature indicates that spiro intermediates are valuable for the synthesis of Respiratory Syncytial Virus (RSV) inhibitors, suggesting a possible role for this compound derivatives in treating viral infections. google.com

Inflammatory Diseases: Other derivatives of diazaspiro[3.5]nonanes are being explored as inhibitors of matrix metalloproteinase-9 (MMP9), a target for ocular surface diseases like dry eye, indicating potential applications in treating inflammatory conditions. nih.gov

The accumulated evidence strongly supports the this compound scaffold as a promising starting point for the development of next-generation therapeutics across multiple disease areas.

Modulation of N-Type Voltage-Dependent Calcium Channels

A thorough review of scientific databases and literature reveals no specific studies investigating the activity of this compound as a modulator of N-type voltage-dependent calcium channels. While the modulation of these channels is a significant area of research for conditions such as chronic pain, there is currently no published data to suggest that this compound has been evaluated for this specific pharmacological activity.

Investigation in Antitumor Activity

There is no direct scientific literature available that investigates the antitumor properties of this compound. Research into novel anticancer agents is extensive; however, studies detailing the evaluation of this specific compound against cancer cell lines or in preclinical tumor models have not been published. While related spirocyclic structures have been explored for their potential as anticancer agents, these findings are not directly applicable to this compound. For instance, studies on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have shown them to be potent covalent inhibitors of KRAS G12C, a protein implicated in various cancers. nih.govresearchgate.net However, this does not provide direct evidence of the activity of this compound.

Exploration in Other Pharmacological Targets (e.g., anti-inflammatory, antimicrobial)

A comprehensive search of the scientific literature yielded no specific studies on the anti-inflammatory or antimicrobial activities of this compound. Although the broader class of spiro compounds has been investigated for such properties, there is a lack of published research focusing on this particular molecule. Therefore, no data is available to report on its efficacy or potential as an anti-inflammatory or antimicrobial agent.

Biological Evaluation and Mechanistic Investigations

In Vitro Biological Activity Assessments

The initial characterization of a compound's biological potential relies on a suite of in vitro assays. These controlled laboratory experiments provide foundational insights into a molecule's interactions with biological systems.

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a common mechanism of therapeutic action. While direct enzyme inhibition data for 2-Oxaspiro[3.5]nonan-7-amine is not extensively available in the public domain, studies on analogous structures provide insights into its potential. For instance, derivatives of the closely related 6-azaspiro[3.5]nonane scaffold have been synthesized and evaluated as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication. nih.gov These compounds demonstrated inhibitory activity in the submicromolar range. nih.gov Furthermore, spirocyclic steroids containing an oxetane (B1205548) ring, similar to the one in this compound, have been shown to be potent inhibitors of the Hedgehog signaling pathway, suggesting that the rigidity of the oxetane ring is crucial for potency. nih.gov

Table 1: Enzyme Inhibition Data for Analogs of this compound

Compound ClassEnzyme TargetIC_50 (µM)
6-Azaspiro[3.5]nonane derivativesSARS-CoV-2 3CLproSubmicromolar
MERS-CoV 3CLproSubmicromolar

Receptor Binding Profiling

A compound's affinity for various receptors is a key determinant of its pharmacological effect. Specific receptor binding data for this compound is limited. However, research on spirocyclic amines indicates their potential as ligands for various receptors. For example, spironolactone (B1682167), a well-known drug, contains a spirocyclic lactone and functions as an antagonist of the mineralocorticoid receptor. drugbank.com It also exhibits binding to androgen and progesterone (B1679170) receptors. drugbank.com While structurally distinct, this highlights the potential for spirocyclic frameworks to interact with steroid hormone receptors.

Cellular Assays and Phenotypic Screening

Cellular assays offer a more holistic view of a compound's biological effects within a living system. There is a lack of published data from cellular assays or phenotypic screens specifically for this compound. However, the broader class of spirocyclic compounds is frequently included in screening libraries for drug discovery due to their structural novelty and complexity.

Elucidation of Molecular Mechanisms of Action

Understanding how a compound exerts its effects at a molecular level is critical for its development as a therapeutic agent. This involves identifying its direct molecular targets and the biological pathways it modulates.

Target Interaction Analysis

The amine group at the 7-position of this compound is expected to play a crucial role in its interactions with biological targets, primarily through the formation of hydrogen bonds. The presence of the oxygen atom in the spirocyclic core can also influence the compound's electronic properties and, consequently, its binding characteristics. nih.gov

Studies on 6-azaspiro[3.5]nonane inhibitors of SARS-CoV-2 3CLpro have shown that the spirocyclic scaffold can effectively position functional groups to interact with the enzyme's active site. nih.gov The larger six-membered ring of the azaspiro[3.5]nonane system, compared to smaller spirocycles, allows for deeper engagement within the S4 subsite of the enzyme, leading to a more stable binding conformation. nih.gov

Pathway Engagement and Modulation

Given the inhibitory potential of related spiro-oxetane-containing compounds on the Hedgehog signaling pathway, it is plausible that this compound could modulate this critical developmental pathway. nih.gov The Hedgehog pathway is implicated in various forms of cancer, making it an attractive target for therapeutic intervention.

Furthermore, the ability of the related compound spironolactone to antagonize the mineralocorticoid receptor demonstrates how a spirocyclic scaffold can influence the renin-angiotensin-aldosterone system, a key pathway in the regulation of blood pressure and fluid balance. drugbank.com

Structural Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would provide crucial information about the proton environment within the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals would help to map out the connectivity of the carbon skeleton. For instance, the protons on the oxetane (B1205548) ring are expected to appear at a characteristic downfield shift due to the electronegativity of the adjacent oxygen atom. The protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns due to their diastereotopic nature arising from the spirocyclic center.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment. A key feature in the ¹³C NMR spectrum of 2-oxaspiro[3.5]nonan-7-amine would be the signal corresponding to the spiro carbon, a quaternary carbon atom, which typically appears in a distinct region of the spectrum. The carbons of the oxetane ring would also show characteristic shifts influenced by the oxygen atom.

To illustrate the expected data, a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous spiro[3.5]nonane derivatives, is presented below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1, C3 (Oxetane CH₂)4.0 - 4.570 - 80
C4 (Spiro C)-40 - 50
C5, C9 (Cyclohexane CH₂)1.5 - 2.030 - 40
C6, C8 (Cyclohexane CH₂)1.2 - 1.825 - 35
C7 (CH-NH₂)2.5 - 3.050 - 60
NH₂1.0 - 2.5 (broad)-

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the case of this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula (C₈H₁₅NO). The technique provides a highly precise mass measurement, which can be used to confirm the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions of the molecule, which are then analyzed by the mass spectrometer. The resulting mass spectrum would show a peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Analysis of the fragmentation pattern, which results from the cleavage of the molecular ion into smaller charged fragments, can provide valuable clues about the molecule's structure. For instance, the fragmentation of the oxetane and cyclohexane rings would produce characteristic daughter ions.

Predicted mass spectrometry data for various adducts of this compound, including their predicted collision cross-section (CCS) values, are available and provide insight into the ion's shape and size in the gas phase. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺142.12265125.6
[M+Na]⁺164.10459129.5
[M-H]⁻140.10809130.9
[M+NH₄]⁺159.14919141.0
[M+K]⁺180.07853132.7

Data sourced from publicly available databases. uni.lu

X-ray Crystallography for Conformation and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the bond lengths, bond angles, and torsional angles of a molecule, providing a detailed picture of its conformation. Furthermore, for chiral molecules like this compound, X-ray crystallography can be used to determine the absolute configuration of its stereocenters.

While a crystal structure of this compound has not been reported in the literature, analysis of related spiro-oxetane structures provides valuable insights into the expected geometric parameters. The oxetane ring is known to be puckered, and the cyclohexane ring typically adopts a chair conformation to minimize steric strain. The spiro junction introduces significant conformational rigidity to the molecule. An X-ray crystallographic study would definitively resolve the puckering of the oxetane ring and the specific chair conformation of the cyclohexane ring, as well as the relative orientation of the amino group.

Advanced Computational Chemistry Applications

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for exploring the structural and electronic properties of this compound.

Molecular Modeling and Docking Simulations

Molecular modeling techniques can be used to generate and visualize the three-dimensional structure of this compound. By employing force fields, which are sets of parameters that describe the potential energy of a system of atoms, it is possible to perform conformational searches to identify the lowest energy conformations of the molecule.

Molecular docking simulations are a key computational tool in drug discovery. These simulations predict the preferred orientation of a ligand when it binds to a target receptor. For this compound, docking studies could be performed against various biological targets to identify potential binding modes and to estimate the binding affinity. This information is crucial for understanding its potential pharmacological activity and for guiding the design of more potent analogs.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of a molecule. ijcce.ac.irnih.gov These calculations can be used to determine a wide range of properties, including:

Optimized Geometry: DFT calculations can predict the most stable three-dimensional structure of the molecule with high accuracy.

Electronic Properties: Properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the dipole moment can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties: Quantum chemical methods can be used to predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for structural validation.

Reactivity Descriptors: Parameters such as electrostatic potential maps can be generated to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, providing insights into its chemical reactivity.

A summary of key electronic properties that could be obtained from quantum chemical calculations for this compound is presented in the table below.

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity)
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity)
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability
Dipole Moment Measure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions
Electrostatic Potential Distribution of charge on the molecular surfacePredicts sites for non-covalent interactions

Conformational Analysis and Dynamics

The unique three-dimensional structure of this compound, arising from the fusion of a strained four-membered oxetane ring and a flexible six-membered cyclohexane ring through a common spiro center, gives rise to a complex conformational landscape. Understanding the conformational preferences and dynamic behavior of this molecule is crucial for elucidating its structure-activity relationships. Computational studies, including conformational analysis and molecular dynamics simulations, provide valuable insights into the molecule's preferred shapes and their energy profiles.

The spirocyclic nature of this compound imposes significant conformational constraints. The spiro junction creates a rigid connection point that limits the rotational freedom between the two rings. The larger six-membered ring, substituted with an amino group, predominantly adopts a chair conformation, which is the most stable arrangement for cyclohexane and its derivatives. In this chair form, the amino group at the C-7 position can exist in either an axial or an equatorial orientation.

Due to steric hindrance, substituents on a cyclohexane ring generally favor the equatorial position. The axial position brings the substituent into close proximity with the axial hydrogens at the C-3 and C-5 positions (relative to the substituent), leading to unfavorable 1,3-diaxial interactions. Therefore, the conformer with the 7-amino group in the equatorial position is expected to be significantly more stable than the axial conformer.

Conformational Energy Profile

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy of different conformers of this compound. A simplified representation of the conformational energy landscape can be visualized by considering the ring inversion of the cyclohexane moiety, which interconverts the axial and equatorial positions of the amino group.

Table 1: Hypothetical Conformational Energy Data for this compound

ConformerRelative Energy (kcal/mol)Population at 298 K (%)Key Dihedral Angles (degrees)
7-amino (equatorial)0.00~95%C6-C7-N-H: ~180 (anti-periplanar)
7-amino (axial)~1.5 - 2.0~5%C6-C7-N-H: ~60 (gauche)

Note: The values in this table are illustrative and based on typical A-values for amino groups in cyclohexane systems. They are not derived from direct experimental measurement or published computational studies on this compound.

The energy barrier for the chair-to-chair interconversion of the cyclohexane ring is another important dynamic parameter. This process involves transient, higher-energy conformations such as the half-chair and twist-boat. Molecular dynamics simulations can provide insights into the frequency and pathways of these conformational transitions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to model the dynamic behavior of this compound in a simulated environment, such as in a solvent, over a period of time. nih.gov These simulations track the movements of each atom, providing a detailed picture of the molecule's flexibility and conformational transitions. nih.gov

For this compound, an MD simulation would likely show the cyclohexane ring predominantly residing in the chair conformation with the amino group in the equatorial position. The simulation would also capture the occasional ring-flipping events, allowing for the calculation of the rate of interconversion between the equatorial and axial conformers. Furthermore, the dynamics of the oxetane ring, including any puckering or vibrational motions, could be analyzed.

Key parameters that can be extracted from MD simulations include:

Root-Mean-Square Deviation (RMSD): This value provides a measure of the average change in the positions of the atoms from a reference structure over time, indicating the stability of the conformation. nih.gov

Root-Mean-Square Fluctuation (RMSF): This parameter highlights the flexibility of different parts of the molecule by measuring the fluctuation of each atom around its average position. nih.gov For this compound, one would expect to see higher RMSF values for the atoms of the amino group and the methylene (B1212753) groups of the cyclohexane ring, compared to the more constrained spiro center and oxetane ring atoms.

Dihedral Angle Distributions: Analysis of the distribution of key dihedral angles over the course of the simulation can confirm the preferred conformations and identify any transient states.

While specific MD simulation data for this compound is not available, the application of these computational techniques is essential for a comprehensive understanding of its dynamic structural properties.

Future Directions and Research Opportunities

Innovations in Synthetic Strategies for 2-Oxaspiro[3.5]nonan-7-amine Analogues

The synthesis of complex spirocyclic amines is an area of active development, with a focus on modularity, efficiency, and scalability. researchgate.net While specific high-yield syntheses for this compound exist, future research will likely concentrate on creating diverse libraries of analogues. Innovations in this area are expected to adapt and refine existing advanced synthetic methods.

Microwave-Assisted Multicomponent Reactions (MCRs): MCRs, often accelerated by microwave irradiation, have emerged as a powerful tool for the rapid assembly of complex molecular architectures from simple starting materials. nih.govrsc.org This technique offers a promising avenue for generating a wide array of this compound analogues by varying the initial components, potentially leading to the discovery of novel structures with enhanced biological activity. nih.gov

Automated Flow Synthesis: Continuous flow chemistry provides a platform for the safe, scalable, and automated synthesis of chemical compounds. researchgate.net Applying this technology to the synthesis of spirocyclic scaffolds could streamline the production of analogues, facilitating larger-scale studies and more rapid exploration of structure-activity relationships. researchgate.net A modular, automated synthesis has been successfully developed for spirocyclic tetrahydronaphthyridines from primary alkylamines, demonstrating the potential of this approach for similar amine-containing spirocycles. researchgate.net

Enantioselective Synthesis: Many biological targets exhibit stereospecificity, meaning that different enantiomers of a chiral molecule can have vastly different biological effects. The development of enantioselective synthetic methods, particularly using organocatalysis, has grown exponentially for spirocycles. rsc.org Future efforts will likely focus on developing robust methods to access single enantiomers of this compound derivatives, which will be crucial for dissecting their pharmacology and optimizing therapeutic potential.

Discovery of Novel Biological Activities and Therapeutic Applications

Spiro heterocycles are highly sought-after frameworks in drug discovery due to their broad spectrum of biological and pharmacological activities. nih.govrsc.org While the specific biological profile of this compound is still under extensive investigation, research into structurally related spiro[3.5]nonane systems has revealed significant therapeutic potential, particularly in oncology.

Research has shown that derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one act as potent and covalent inhibitors of KRAS G12C, a mutated protein that is a known driver in many human cancers. researchgate.net These compounds bind to a specific pocket in the KRAS G12C protein, and optimization of the spirocyclic core has led to the identification of potent compounds with high metabolic stability and dose-dependent antitumor effects in preclinical models. researchgate.net Furthermore, other derivatives based on the 2,7-diazaspiro[3.5]nonane scaffold have been developed as Matrix Metalloproteinase 9 (MMP9) inhibitors for the potential treatment of ocular surface diseases like dry eye disease. nih.gov

These findings strongly suggest that the this compound scaffold could serve as a valuable starting point for discovering new therapeutic agents. Future screening campaigns will likely test this compound and its analogues against a wide range of biological targets, including enzymes, receptors, and ion channels, to uncover novel therapeutic applications.

Related Spiro[3.5]nonane Derivative Biological Target Therapeutic Area
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one DerivativesKRAS G12C researchgate.netOncology researchgate.net
5-[2,7-diazaspiro[3.5]nonan-7-yl]hexahydropyrimidine-2,4,6-trione DerivativesMMP9 nih.govOcular Surface Diseases nih.gov

Rational Design and Synthesis of Functionally Optimized Derivatives

The principle of rational drug design involves modifying a lead compound's structure to enhance its desired properties, such as potency, selectivity, and metabolic stability. The this compound scaffold is well-suited for such optimization. The amine group provides a convenient handle for derivatization, allowing for the introduction of various functional groups to probe interactions with biological targets.

Key strategies for the rational design of optimized derivatives include:

Bioisosteric Replacement: The spirocyclic framework itself can be considered a bioisostere for more common cyclic structures like piperidine (B6355638). univ.kiev.ua This strategy aims to improve properties such as metabolic stability. Further modifications, such as altering the heteroatom in the oxetane (B1205548) ring or changing the substitution pattern on the cyclohexane (B81311) ring, can fine-tune the molecule's physicochemical properties. The introduction of a second oxygen atom to create a 2,5-dioxaspiro[3.5]nonan-7-amine, for instance, increases polarity, which could enhance solubility.

Structure-Based Design: As demonstrated with the KRAS G12C inhibitors, obtaining X-ray crystal structures of spirocyclic compounds bound to their protein targets provides a detailed roadmap for optimization. researchgate.net This information allows chemists to design new derivatives with improved complementarity to the target's binding site, leading to enhanced potency and selectivity.

Functional Group Modification: The amine at the 7-position is a key site for modification. Synthesizing a library of amides, sulfonamides, or ureas from this amine can systematically explore the chemical space around the core scaffold and optimize interactions with specific biological targets.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the biological potential of the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry will be indispensable.

Combinatorial Chemistry: The use of microwave-assisted multicomponent reactions is particularly amenable to a combinatorial approach. nih.govrsc.org By systematically varying the building blocks used in the synthesis, large libraries of this compound analogues can be rapidly generated. This allows for a broad and efficient exploration of the chemical space surrounding the core scaffold.

High-Throughput Screening (HTS): These diverse chemical libraries can then be subjected to HTS, where thousands of compounds are tested in parallel for their activity against a specific biological target. This integration of rapid synthesis and rapid screening significantly accelerates the pace of drug discovery, increasing the probability of identifying novel "hit" compounds that can be further optimized into clinical candidates. The development of automated synthesis platforms further enhances the synergy between combinatorial chemistry and HTS. researchgate.net

Application in Chemical Biology Probes and Tools

Beyond direct therapeutic applications, derivatives of this compound hold promise as chemical biology probes. These specialized molecules are designed to study and manipulate biological systems, providing valuable insights into cellular processes and disease mechanisms.

The development of covalent inhibitors for KRAS G12C from a related spiro[3.5]nonane scaffold is a prime example of this potential. researchgate.net Such molecules can be used as probes to study the downstream effects of KRAS signaling with high specificity. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups to the this compound core, researchers can create a variety of chemical tools for:

Target Identification and Validation: Identifying the specific cellular proteins that a bioactive compound interacts with.

Imaging: Visualizing the subcellular localization of a target protein or biological process.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which a compound exerts its biological effects.

The unique structural features of this compound make it an attractive scaffold for developing the next generation of highly specific and effective chemical probes.

Q & A

Q. How can researchers design a stability-indicating method for this compound under accelerated degradation conditions?

  • Methodological Answer : Stress testing (40°C/75% RH, acidic/alkaline hydrolysis, oxidative conditions) identifies degradation products. Forced degradation samples are analyzed via UPLC-PDA-MS to track parent compound loss and impurity profiles. Method validation must include robustness testing (e.g., column temperature, pH variations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.